REACTION_CXSMILES
|
FC1C(NC2C=CC(I)=CC=2F)=C(C(N2CC(C(O)CC3OCCO3)(O)C2)=O)C=CC=1F.C(N(CC)CC)C.[CH:40]([C:43]1[CH:48]=[C:47]([CH:49]([CH3:51])[CH3:50])[CH:46]=[C:45]([CH:52]([CH3:54])[CH3:53])[C:44]=1[S:55](Cl)(=[O:57])=[O:56])([CH3:42])[CH3:41].C([O:62][CH2:63][CH3:64])(=O)C>ClCCl.CN(C)C1C=CN=CC=1>[CH3:42][CH:40]([C:43]1[CH:48]=[C:47]([CH:49]([CH3:50])[CH3:51])[CH:46]=[C:45]([CH:52]([CH3:54])[CH3:53])[C:44]=1[S:55]([O:62][CH2:63][CH3:64])(=[O:56])=[O:57])[CH3:41]
|
Name
|
1-({3,4-Difluoro-2-[(2-fluoro-4-iodophenyl)amino]phenyl}carbonyl)-3-[2-(1,3-dioxolan-2-yl)-1-hydroxyethyl]azetidin-3-ol
|
Quantity
|
148 mg
|
Type
|
reactant
|
Smiles
|
FC=1C(=C(C=CC1F)C(=O)N1CC(C1)(O)C(CC1OCCO1)O)NC1=C(C=C(C=C1)I)F
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)C1=C(C(=CC(=C1)C(C)C)C(C)C)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0.036 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
303 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)C1=C(C(=CC(=C1)C(C)C)C(C)C)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
38 mg
|
Type
|
catalyst
|
Smiles
|
CN(C1=CC=NC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
35 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 35° C. for 3.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography (silica gel, 40-50% ethyl acetate in hexanes
|
Reaction Time |
3.5 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)C1=C(C(=CC(=C1)C(C)C)C(C)C)S(=O)(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.0361 mmol | |
AMOUNT: MASS | 30 mg | |
YIELD: PERCENTYIELD | 14% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |